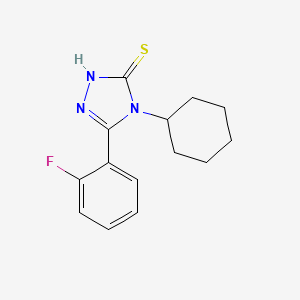

4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-cyclohexyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGNWCJFEFTKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with 2-fluorobenzonitrile can form an intermediate, which is then subjected to cyclization with thiourea to yield the desired triazole-thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties. The compound 4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various pathogens.

- Case Study : In a study evaluating the antibacterial activity of triazole derivatives, compounds similar to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .

Antifungal Properties

The antifungal potential of triazole compounds is well-documented. These compounds inhibit the synthesis of ergosterol in fungal cell membranes.

- Research Findings : A review highlighted that certain triazole derivatives possess antifungal activity comparable to established antifungal agents like fluconazole . The specific interactions and mechanisms of action for this compound in fungal inhibition warrant further exploration.

Anti-inflammatory Activity

Emerging studies suggest that 1,2,4-triazole derivatives may also exhibit anti-inflammatory properties.

- Case Study : A recent synthesis of alkyl derivatives of triazoles indicated potential anti-inflammatory effects through molecular docking studies against cyclooxygenase enzymes (COX-1 and COX-2) . This suggests that this compound could be further investigated for similar applications.

Toxicological Studies

Understanding the safety profile of new compounds is crucial for their development as pharmaceuticals.

- Acute Toxicity Assessment : In silico and in vivo studies have been conducted to evaluate the acute toxicity of related triazole compounds. For instance, an LD50 value of 1190 mg/kg was reported for a closely related derivative . Such studies are essential for determining the feasibility of clinical applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-cyclohexyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

- 4-cyclohexyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.

Biological Activity

4-Cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antifungal, antibacterial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H16FN3S

- Molecular Weight : 277.36 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of triazole derivatives are often attributed to their ability to inhibit specific enzymes or interact with cellular pathways. The following sections detail the specific activities of this compound.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, making it a potential candidate for antifungal therapies .

Antibacterial Activity

The antibacterial properties of triazoles have been documented in several studies. The compound's efficacy against various bacterial strains is summarized below.

| Compound | Target Bacteria | MIC |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| IGR39 (Melanoma) | 15.0 | Inhibition of cell proliferation and migration |

The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives:

- Study on Antifungal Efficacy : A comparative study evaluated the antifungal activity of various triazole compounds against Candida species. The results indicated that this compound had comparable efficacy to established antifungal agents like fluconazole .

- Antibacterial Screening : In a study assessing antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects at concentrations lower than those required for conventional antibiotics .

- Cancer Cell Line Studies : Research involving human melanoma and breast cancer cell lines demonstrated that this triazole derivative could effectively reduce cell viability and induce apoptosis more selectively than traditional chemotherapeutics .

Q & A

What are the optimal synthetic routes for 4-cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can intermediate purity be validated?

The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under basic conditions. For example, analogous triazole-thiols are synthesized via intermediate formation of 2-acyl-N-substituted hydrazinecarbothioamides, followed by intramolecular cyclization . To validate intermediate purity, use elemental analysis (C, H, N, S), ¹H-NMR for structural confirmation, and LC-MS to detect side products. For the final compound, recrystallization in ethanol/water mixtures improves purity .

How can conflicting spectral data (e.g., NMR or IR) for triazole-thiol derivatives be resolved?

Discrepancies in spectral data often arise from tautomerism (thione-thiol equilibrium) or solvent effects. For example, the thiol proton in 1,2,4-triazole-3-thiols may appear as a broad peak or be absent due to exchange in DMSO-d₆. To resolve this:

- Record NMR in CDCl₃ or D₂O to stabilize the thiol form.

- Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G(d)) to confirm S–H stretching (~2560 cm⁻¹) .

- Use X-ray crystallography for definitive tautomer identification .

What computational methods are recommended for predicting the bioactivity of this compound?

Advanced studies employ:

- Molecular docking (AutoDock Vina or Schrödinger Glide) to assess binding affinity with target proteins (e.g., fungal CYP51 or bacterial enzymes) .

- ADME prediction (SwissADME or pkCSM) to evaluate pharmacokinetics, focusing on logP (ideally <5) and bioavailability scores .

- DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps) linked to reactivity .

How can researchers address low yields in alkylation or Mannich reactions of the triazole-thiol core?

Low yields in S-alkylation or Mannich base formation may stem from steric hindrance from the cyclohexyl group. Mitigation strategies include:

- Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiolate ion.

- Optimizing reaction temperature (60–80°C) and base (K₂CO₃ or NaH) for deprotonation .

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

What are the key considerations for designing biological activity assays for this compound?

Focus on:

- Target selection : Prioritize enzymes/pathways inhibited by structurally similar triazole-thiols (e.g., antifungal activity via lanosterol 14α-demethylase inhibition) .

- Dose-response curves : Use MIC/MBC assays for antimicrobial activity, with positive controls (e.g., fluconazole for fungi) .

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity indices .

How do substituents on the triazole ring (e.g., cyclohexyl vs. phenyl) influence physicochemical properties?

The cyclohexyl group increases lipophilicity (logP) compared to phenyl, enhancing membrane permeability but potentially reducing aqueous solubility. Use QSAR models to correlate substituents with properties:

- logP : Predict via ChemAxon or experimental shake-flask method.

- Solubility : Measure in PBS (pH 7.4) using HPLC-UV, and consider PEG-400 co-solvents for in vivo studies .

What analytical techniques are critical for characterizing degradation products under stress conditions?

For stability studies (hydrolysis, oxidation, photolysis):

- HPLC-DAD/MS : Identify degradation products via retention time and mass fragmentation.

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity .

- XRD : Confirm crystallinity loss if amorphous degradation products form .

How can researchers reconcile discrepancies in reported biological activities of similar triazole-thiols?

Contradictions may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or strain-specific resistance. To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.